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Abstract
Sieboldin, a dihydrochalcone unique to certain wild Malus species, has garnered significant

interest for its potential health benefits. This technical guide provides an in-depth exploration of

the biosynthetic pathway of Sieboldin, offering a comprehensive resource for researchers in

plant biology, natural product chemistry, and drug development. This document details the key

enzymatic steps, the genes encoding these enzymes, and quantitative data on the

accumulation of Sieboldin and its precursors in various Malus species. Furthermore, it

provides detailed experimental protocols for the analysis of these compounds and the

characterization of the biosynthetic pathway.

Introduction to Dihydrochalcones in Malus
The genus Malus, which includes the domesticated apple (Malus domestica), is characterized

by the accumulation of a specific class of phenolic compounds known as dihydrochalcones

(DHCs). These compounds are derivatives of phloretin and contribute to the taste and potential

health-promoting properties of apples and their products[1]. The primary DHCs found in Malus

species include phloridzin, trilobatin, and Sieboldin. While phloridzin is the most abundant

DHC in domesticated apples, Sieboldin is predominantly found in wild Malus species like

Malus toringo and Malus micromalus[2][3]. The unique chemical structure of Sieboldin,

featuring a hydroxyl group at the 3-position of the B-ring, is of particular interest for its potential

pharmacological activities.
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The Sieboldin Biosynthesis Pathway
The biosynthesis of Sieboldin is a specialized branch of the flavonoid pathway, starting from

the general phenylpropanoid pathway. The core pathway involves the synthesis of the

dihydrochalcone backbone, followed by specific hydroxylation and glycosylation steps.

Formation of the Dihydrochalcone Scaffold
The initial steps of the dihydrochalcone pathway diverge from the main flavonoid pathway. Two

distinct routes have been proposed for the formation of phloretin, the precursor to all major

Malus dihydrochalcones:

Pathway 1: Reduction of p-Coumaroyl-CoA: In this proposed pathway, p-coumaroyl-CoA is

first reduced to p-dihydrocoumaroyl-CoA by a p-coumaroyl-CoA reductase (PCR) or a similar

double bond reductase (DBR)[1][4]. Subsequently, chalcone synthase (CHS) catalyzes the

condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-

CoA to form phloretin.

Pathway 2: Reduction of Naringenin Chalcone: A more recently elucidated pathway suggests

the direct reduction of naringenin chalcone to phloretin. This reaction is catalyzed by a

naringenin chalcone reductase (NCR). This pathway is considered a significant route for

dihydrochalcone biosynthesis in apple leaves.

The Key Steps to Sieboldin
Once phloretin is synthesized, two crucial enzymatic reactions lead to the formation of

Sieboldin:

3-Hydroxylation of Phloretin: The key step differentiating Sieboldin from other

dihydrochalcones is the hydroxylation of phloretin at the 3-position of the B-ring, yielding 3-

hydroxyphloretin. This reaction is catalyzed by a dihydrochalcone 3-hydroxylase (DHC3H),

which has been identified as a member of the cytochrome P450 family, specifically

CYP98A[2][3]. Notably, the CYP98A enzymes found in wild Malus species that produce

Sieboldin are capable of hydroxylating phloretin, whereas the orthologs in domesticated

apples are not[2].
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4'-O-Glycosylation of 3-Hydroxyphloretin: The final step in Sieboldin biosynthesis is the

attachment of a glucose moiety to the 4'-hydroxyl group of 3-hydroxyphloretin. This

glycosylation is catalyzed by phloretin 4'-O-glucosyltransferase (PGT2)[5]. This enzyme is

also responsible for the 4'-O-glycosylation of phloretin to produce trilobatin[5].

An alternative, though less substantiated, pathway suggests the hydroxylation of trilobatin to

form Sieboldin.

Quantitative Data on Dihydrochalcone Content
The concentration of Sieboldin and other dihydrochalcones varies significantly among different

Malus species and tissues. The following tables summarize the available quantitative data.

Table 1: Sieboldin and Trilobatin Content in Wild Malus Species (mg/g Fresh Weight)

Species Tissue
Sieboldin
(mg/g FW)

Trilobatin
(mg/g FW)

Reference

Malus toringo Leaves 3.0 - 4.0 0.1 - 2.0 [2][3]

Malus toringo Buds 1.0 - 4.0 0.1 - 2.0 [2][3]

Malus

micromalus
Leaves 3.0 - 4.0 0.1 - 2.0 [2][3]

Malus

micromalus
Buds 1.0 - 4.0 0.1 - 2.0 [2][3]

Table 2: Phloridzin and Phloretin Content in Malus domestica (mg/g Dry Weight)
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Cultivar Tissue
Phloridzin
(mg/g DW)

Phloretin
(mg/g DW)

Reference

'Opal' Bark (May) 91.7 ± 4.4 Not Detected [1][4]

'Opal' Leaves (May) 82.5 ± 22.0 2.8 ± 1.4 [1][4]

'Rozela'
Twigs

(September)
52.4 ± 12.1 Not Detected [1][4]

'Spartan' Leaves 98.51 0.28 [6]

'Goldstar' Bark 54.52 Not Detected [6]

'Red Chief' Leaves 24.4 0.15 [1]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

Sieboldin biosynthesis.

Extraction and HPLC Analysis of Dihydrochalcones from
Malus Leaves
This protocol describes the extraction and quantification of Sieboldin and other

dihydrochalcones from Malus leaf tissue.

Materials:

Fresh or freeze-dried Malus leaf tissue

Liquid nitrogen

80% Methanol (MeOH) with 1% formic acid (extraction solvent)

Centrifuge

0.22 µm syringe filters

HPLC system with a DAD or UV detector
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C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Standards for Sieboldin, trilobatin, phloridzin, and phloretin

Procedure:

Sample Preparation:

Grind 100 mg of fresh leaf tissue to a fine powder in a mortar and pestle with liquid

nitrogen. For freeze-dried tissue, use 20 mg of powdered material.

Transfer the powder to a microcentrifuge tube.

Extraction:

Add 1 mL of extraction solvent (80% MeOH with 1% formic acid) to the tube.

Vortex thoroughly for 1 minute.

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

Centrifuge the sample at 13,000 rpm for 10 minutes.

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC

vial.

HPLC Analysis:

Column: C18 reversed-phase column.

Mobile Phase: A gradient of mobile phase A and B. A typical gradient is as follows:

0-5 min: 95% A, 5% B

5-25 min: Linear gradient to 40% A, 60% B
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25-30 min: Linear gradient to 10% A, 90% B

30-35 min: Hold at 10% A, 90% B

35-40 min: Return to 95% A, 5% B

40-45 min: Column re-equilibration

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: Monitor at 280 nm for dihydrochalcones.

Quantification: Create a standard curve for each compound of interest using authentic

standards. Calculate the concentration in the samples based on the peak area.

qRT-PCR Analysis of Gene Expression
This protocol outlines the steps for quantifying the expression levels of genes involved in

Sieboldin biosynthesis, such as CYP98A and PGT2.

Materials:

Malus tissue (e.g., leaves, buds)

Liquid nitrogen

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

DNase I

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

SYBR Green qPCR master mix

qRT-PCR instrument
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Gene-specific primers for target genes (e.g., CYP98A, PGT2) and reference genes (e.g.,

Actin, GAPDH). Primers should be designed to span an intron if possible to avoid

amplification of genomic DNA.

Procedure:

RNA Extraction and cDNA Synthesis:

Extract total RNA from approximately 100 mg of ground Malus tissue using a commercial

kit according to the manufacturer's instructions.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

qRT-PCR:

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and

reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.

Perform the qPCR reaction using a three-step cycling protocol:

Initial denaturation: 95°C for 3 minutes.

40 cycles of:

Denaturation: 95°C for 10 seconds.

Annealing: 60°C for 30 seconds.

Extension: 72°C for 30 seconds.

Include a melt curve analysis at the end of the run to verify the specificity of the

amplification.

Data Analysis:
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Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the

expression of the target genes to the expression of one or more stable reference genes.

Heterologous Expression of Malus CYP98A in
Saccharomyces cerevisiae
This protocol provides a general framework for the functional characterization of the Malus

CYP98A enzyme in yeast.

Materials:

Yeast expression vector (e.g., pYES-DEST52)

Competent Saccharomyces cerevisiae strain (e.g., WAT11)

Full-length cDNA of the MalusCYP98A gene

Yeast transformation reagents

Selective yeast growth media (e.g., SC-Ura)

Induction medium (containing galactose)

Phloretin substrate

Microsome isolation buffer

NADPH

Procedure:

Vector Construction:

Clone the full-length coding sequence of the MalusCYP98A gene into a yeast expression

vector under the control of a galactose-inducible promoter (e.g., GAL1).

Yeast Transformation:
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Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-

expresses an Arabidopsis cytochrome P450 reductase).

Select for transformants on appropriate selective media.

Protein Expression and Microsome Isolation:

Grow a starter culture of the transformed yeast in selective glucose medium.

Inoculate a larger volume of galactose-containing induction medium with the starter culture

and grow for 24-48 hours to induce protein expression.

Harvest the yeast cells by centrifugation.

Isolate microsomes from the yeast cells using a standard protocol involving enzymatic

digestion of the cell wall and differential centrifugation.

Enzyme Assay:

Resuspend the microsomes in a reaction buffer containing NADPH.

Add phloretin as the substrate.

Incubate the reaction at 30°C for a defined period.

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the

products.

Analyze the reaction products by HPLC or LC-MS to detect the formation of 3-

hydroxyphloretin.

Visualizations
Sieboldin Biosynthesis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b15586823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p-Coumaroyl-CoA
p-Dihydrocoumaroyl-CoA

+ NADPH

PCR / DBR

Naringenin Chalcone

Phloretin

+ NADPH

NCR

+ 3 Malonyl-CoA

CHS

3-Hydroxyphloretin
+ O2 + NADPH

Trilobatin

+ UDP-Glucose

CYP98A (DHC3H)

PGT2

Sieboldin
+ UDP-Glucose

Click to download full resolution via product page

Caption: The biosynthetic pathway of Sieboldin in Malus species.

Experimental Workflow for Dihydrochalcone Analysis
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Caption: Workflow for the extraction and analysis of dihydrochalcones from Malus leaves.

Logical Relationship of Key Genes and Compounds
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Caption: Relationship between key genes, enzymes, and compounds in Sieboldin
biosynthesis.

Conclusion
The elucidation of the Sieboldin biosynthesis pathway in Malus species has opened new

avenues for the metabolic engineering of this high-value natural product. The identification of

the key enzymes, particularly the specific CYP98A hydroxylase and the PGT2

glucosyltransferase, provides molecular targets for breeding programs aimed at enhancing

Sieboldin content in apples or for the development of microbial production platforms. This

technical guide serves as a foundational resource for researchers to further explore the
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regulation of this pathway and to harness the potential of Sieboldin for pharmaceutical and

nutraceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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